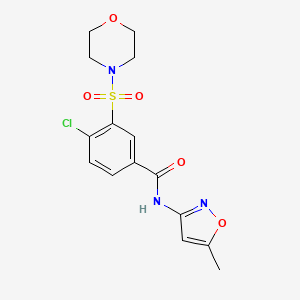

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(morpholin-4-ylsulfonyl)benzamide

CAS No.: 838811-67-9

Cat. No.: VC7752317

Molecular Formula: C15H16ClN3O5S

Molecular Weight: 385.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 838811-67-9 |

|---|---|

| Molecular Formula | C15H16ClN3O5S |

| Molecular Weight | 385.82 |

| IUPAC Name | 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-morpholin-4-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C15H16ClN3O5S/c1-10-8-14(18-24-10)17-15(20)11-2-3-12(16)13(9-11)25(21,22)19-4-6-23-7-5-19/h2-3,8-9H,4-7H2,1H3,(H,17,18,20) |

| Standard InChI Key | FXIKSKGBJSXUFX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |

Introduction

The compound 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme inhibition studies. This article provides a detailed exploration of its chemical properties, synthesis pathways, and biological significance.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions incorporating advanced organic chemistry techniques:

-

Starting Materials:

-

4-chlorobenzoic acid derivatives.

-

5-methyl-1,2-oxazole.

-

Morpholine.

-

Sulfonating agents (e.g., chlorosulfonic acid).

-

-

Steps in Synthesis:

-

The benzamide core is synthesized via amide bond formation using a coupling agent such as carbodiimide.

-

The sulfonation of the benzene ring is achieved using chlorosulfonic acid or similar reagents to introduce the sulfonyl group.

-

Subsequent reaction with morpholine forms the morpholinylsulfonyl derivative.

-

The oxazole moiety is introduced via cyclization reactions involving methyl ketones or nitriles.

-

-

Reaction Conditions:

-

Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

-

Catalysts: Acidic or basic catalysts depending on the step.

-

Temperature: Typically ranges between 0°C and 120°C depending on the reaction stage.

-

Antimicrobial Activity

Compounds containing oxazole and sulfonamide groups have been reported to exhibit significant antimicrobial properties. Studies suggest that these functionalities can inhibit bacterial enzymes by mimicking natural substrates or binding irreversibly to active sites .

Anticancer Potential

Sulfonamides are known to act as carbonic anhydrase inhibitors, which are relevant in cancer treatment due to their role in tumor pH regulation. The presence of a morpholinyl group may enhance cell permeability and target specificity .

Enzyme Inhibition

The compound's molecular framework suggests potential as an inhibitor of enzymes such as kinases or proteases due to its ability to form hydrogen bonds and hydrophobic interactions with active sites.

Spectral Characterization

Spectroscopic techniques are essential for confirming the structure of this compound:

| Technique | Key Observations |

|---|---|

| NMR (¹H and ¹³C) | Signals corresponding to aromatic protons, oxazole methyl group, and morpholine. |

| FTIR | Peaks for C=O stretching (amide), S=O stretching (sulfonyl), and C-Cl bonds. |

| Mass Spectrometry | Molecular ion peak at m/z = 356 confirming molecular weight. |

Applications

-

Drug Development:

-

Potential lead compound for antimicrobial or anticancer drug discovery.

-

-

Biological Research:

-

Useful as a probe molecule for studying enzyme functions or cellular pathways.

-

-

Material Science:

-

Possible applications in designing functional materials due to its stable sulfonyl group.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume